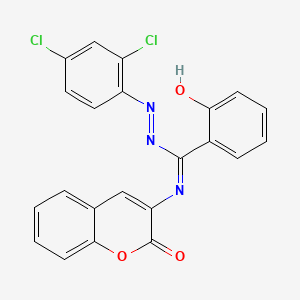
N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of acetyl groups attached to serine and cysteamine moieties, along with a trifluoroacetate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate typically involves multiple steps, starting with the acetylation of serine and cysteamine. The reaction conditions often require the use of acetyl chloride or acetic anhydride as acetylating agents, along with a base such as pyridine to facilitate the reaction. The intermediate products are then combined and reacted with trifluoroacetic acid to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups replacing the acetyl groups.
Scientific Research Applications
N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biochemical pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress and redox biology.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in redox reactions and sulfur metabolism. It may also influence cellular signaling pathways by altering the redox state of key proteins and molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetylated derivatives of amino acids and thiols, such as N-acetylcysteine and O-acetylserine. These compounds share structural similarities but differ in their specific functional groups and counterions.
Uniqueness
N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate is unique due to the presence of both acetylserine and acetylcysteamine moieties, as well as the trifluoroacetate counterion
Properties
CAS No. |
147529-95-1 |
|---|---|
Molecular Formula |
C11H17F3N2O6S |
Molecular Weight |
362.32 g/mol |
IUPAC Name |
[(2S)-3-(2-acetylsulfanylethylamino)-2-amino-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H16N2O4S.C2HF3O2/c1-6(12)15-5-8(10)9(14)11-3-4-16-7(2)13;3-2(4,5)1(6)7/h8H,3-5,10H2,1-2H3,(H,11,14);(H,6,7)/t8-;/m0./s1 |
InChI Key |
PESRXALDYOGQGH-QRPNPIFTSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)NCCSC(=O)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)OCC(C(=O)NCCSC(=O)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


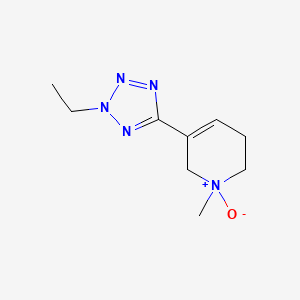
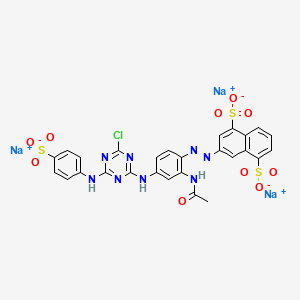
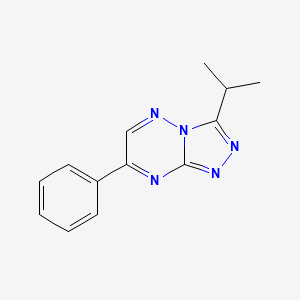
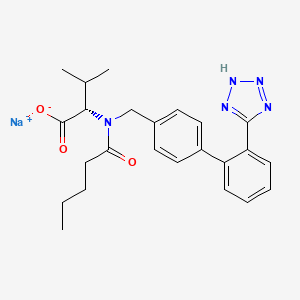
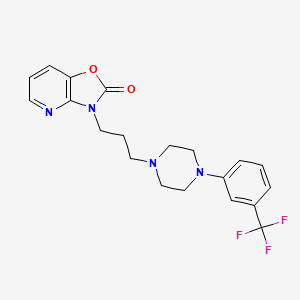
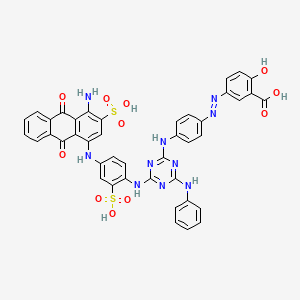
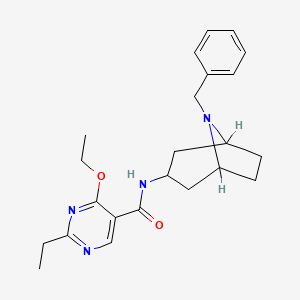

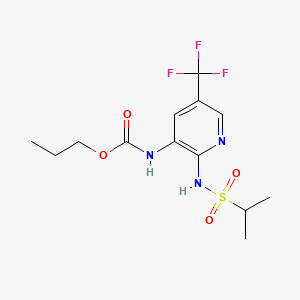
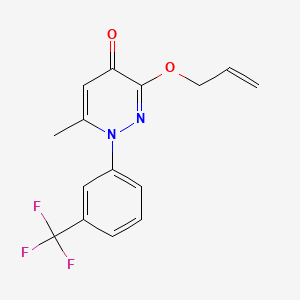

![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

